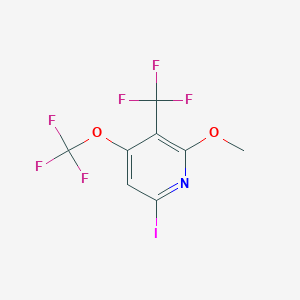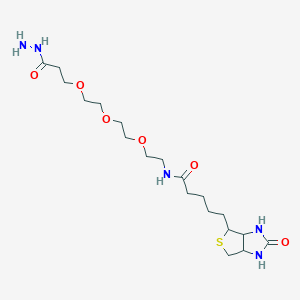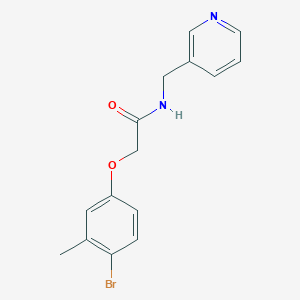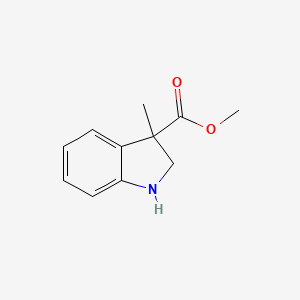
6-Iodo-2-methoxy-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Iodo-2-methoxy-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine is a synthetic organic compound belonging to the pyridine family. Pyridine derivatives are widely used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-2-methoxy-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes:
Halogenation: Introduction of the iodine atom into the pyridine ring.
Methoxylation: Addition of methoxy groups (-OCH3) to the pyridine ring.
Trifluoromethylation: Introduction of trifluoromethyl groups (-CF3) using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production may involve optimized reaction conditions such as:
- Use of catalysts to increase reaction efficiency.
- Controlled temperature and pressure conditions.
- Purification steps like recrystallization or chromatography to obtain high-purity products.
化学反応の分析
Types of Reactions
6-Iodo-2-methoxy-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: Replacement of iodine with other functional groups.
Oxidation and Reduction: Alteration of oxidation states of the compound.
Coupling Reactions: Formation of carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed depend on the specific reactions and reagents used. For example, substitution reactions may yield various pyridine derivatives with different functional groups.
科学的研究の応用
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential use in drug discovery and development due to its unique chemical properties.
Industry: In the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 6-Iodo-2-methoxy-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and methoxy groups can enhance the compound’s binding affinity and specificity, influencing biological pathways and cellular processes.
類似化合物との比較
Similar Compounds
2-Methoxy-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine: Lacks the iodine atom.
6-Iodo-2-methoxy-3-(trifluoromethyl)pyridine: Lacks the trifluoromethoxy group.
6-Iodo-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine: Lacks the methoxy group.
Uniqueness
6-Iodo-2-methoxy-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity.
特性
分子式 |
C8H4F6INO2 |
|---|---|
分子量 |
387.02 g/mol |
IUPAC名 |
6-iodo-2-methoxy-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H4F6INO2/c1-17-6-5(7(9,10)11)3(2-4(15)16-6)18-8(12,13)14/h2H,1H3 |
InChIキー |
XMIFOFGZUKFREC-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=CC(=N1)I)OC(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-bromo-N-({2-[(4-chlorophenyl)carbonyl]hydrazinyl}carbonothioyl)-4-methoxybenzamide](/img/structure/B14800647.png)
![[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aS,6bR,9R,12aR)-10-[3-[3,5-dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B14800656.png)

![N-(2,4-dimethylphenyl)-4-{2-[(3-iodophenyl)carbonyl]hydrazinyl}-4-oxobutanamide](/img/structure/B14800666.png)
![(5R,6R)-5,6-dihydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione](/img/structure/B14800697.png)
![(2E)-N-({4-[acetyl(methyl)amino]phenyl}carbamothioyl)-3-phenylprop-2-enamide](/img/structure/B14800708.png)

![5-[(3-Hydroxyphenyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B14800722.png)
![3-[[(1R)-1,6-dimethyl-2-prop-1-enyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione](/img/structure/B14800723.png)
![tert-Butyl (4aS,7aS)-4-benzylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B14800727.png)
![3-(phenylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B14800734.png)
